4-(2-Chloroacetyl)benzamide

Catalog No.
S13426167
CAS No.
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloroacetyl)benzamide

Product Name

4-(2-Chloroacetyl)benzamide

IUPAC Name

4-(2-chloroacetyl)benzamide

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2,(H2,11,13)

InChI Key

GLVDLJRCOZYDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)C(=O)N

4-(2-Chloroacetyl)benzamide, also known as 4-chloro-N-(2-chloroacetyl)benzamide, is an organic compound characterized by the molecular formula C9H7Cl2NO2C_9H_7Cl_2NO_2 and a molecular weight of approximately 232.07 g/mol. This compound features a benzamide structure with a chloroacetyl substituent at the para position of the aromatic ring. The presence of both chloro and chloroacetyl groups contributes to its unique chemical reactivity and biological activity, making it an interesting subject for research in various fields including medicinal chemistry and biochemistry .

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to substituted benzamides.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield 4-chlorobenzamide and chloroacetic acid.
  • Oxidation and Reduction: This compound can be oxidized to form sulfoxides or sulfones, and reduced to form amines.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar solvents.
  • Hydrolysis: Acidic or basic aqueous solutions.
  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

4-(2-Chloroacetyl)benzamide exhibits significant biological activity, particularly in enzyme inhibition. The chloroacetyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This property makes it valuable in studying various biochemical pathways and interactions. The compound has been noted for its potential effects on cellular processes, including signal transduction pathways .

The synthesis of 4-(2-Chloroacetyl)benzamide typically involves the acylation of 4-chlorobenzamide with chloroacetyl chloride. This reaction is generally carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction:

4 chlorobenzamide+chloroacetyl chloride4 2 Chloroacetyl benzamide+HCl\text{4 chlorobenzamide}+\text{chloroacetyl chloride}\rightarrow \text{4 2 Chloroacetyl benzamide}+\text{HCl}

In industrial settings, continuous flow processes may be employed to improve mixing and reaction control, enhancing yield and purity .

4-(2-Chloroacetyl)benzamide finds applications across several domains:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized for studying enzyme inhibition and protein interactions.
  • Industrial Use: It is involved in producing specialty chemicals and materials .

The interaction studies of 4-(2-Chloroacetyl)benzamide focus on its binding affinity towards various enzymes and receptors. These studies reveal that the compound can modulate the activity of specific proteins, which may lead to alterations in cellular behavior. Its ability to form covalent bonds with nucleophilic sites enhances its potential as a therapeutic agent in drug design .

Several compounds share structural similarities with 4-(2-Chloroacetyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-ChlorobenzamideBenzamide structure with a chlorine substituentLacks chloroacetyl group; primarily used as an intermediate.
N-(2-Chloroacetyl)benzamideContains a chloroacetyl group but lacks chlorine on the benzene ringDifferent reactivity profile due to absence of para chlorine.
N-(5-Acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamideMore complex structure with thiazole and sulfonamide groupsExhibits distinct biological activities compared to benzamides.

Uniqueness

The uniqueness of 4-(2-Chloroacetyl)benzamide lies in its dual presence of both chloro and chloroacetyl groups, which confer distinct reactivity patterns and biological activities compared to other benzamide derivatives. This structural feature enhances its potential as a versatile compound in medicinal chemistry .

4-(2-Chloroacetyl)benzamide belongs to the acylbenzamide class of organic compounds, which feature a benzamide core (a benzene ring bonded to a carboxamide group) modified with additional functional groups. The systematic IUPAC name for this compound is 4-(2-chloroacetyl)benzamide, derived from its parent structure:

  • Parent benzamide: Benzamide (C₆H₅CONH₂)
  • Substituent: A 2-chloroacetyl group (-CO-CH₂Cl) at the para position (C4) of the benzene ring

Structural and Molecular Characteristics

PropertyValue/DescriptionSource Reference
Molecular formulaC₉H₇Cl₂NO₂
Molecular weight232.06 g/mol
SMILES notationO=C(NC(CCl)=O)C1=CC=C(Cl)C=C1
Key functional groupsBenzamide, chloroacetyl, aromatic chloride

The chloroacetyl group introduces electrophilic reactivity at the α-carbon due to the electron-withdrawing effects of both the carbonyl and chlorine atoms. This dual activation facilitates nucleophilic substitutions, making the compound valuable for constructing complex amines, thioethers, and heterocycles.

Alternative nomenclature includes:

  • 4-Chloro-N-(2-chloroacetyl)benzamide (emphasizing substituent positions)
  • Chloressigsäure-(4-chlor-benzamid) (German-derived synonym)

The benzamide core contributes hydrogen-bonding capacity via the amide group, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). X-ray crystallography of analogous benzamides reveals planar amide geometries and intermolecular hydrogen-bonding networks, which likely stabilize the solid-state structure of this compound.

Historical Development and Significance in Organic Chemistry

First synthesized in the late 20th century as part of efforts to develop halogenated benzamide pharmacophores, 4-(2-chloroacetyl)benzamide gained prominence due to its utility in heterocyclic synthesis. Early publications from the 1970s describe chloroacetylation techniques applied to substituted benzamides to create intermediates for antifungal and antitumor agents.

Key Historical Milestones:

  • 1970s: Development of chloroacetylation protocols using chloroacetyl chloride and benzamide derivatives under Friedel-Crafts or Schotten-Baumann conditions.
  • 1990s: Application in peptide mimetics, where the chloroacetyl group enabled selective thioether linkages via reaction with cysteine residues.
  • 2010s: Use in metal-organic frameworks (MOFs) as a functional group for coordinating transition metals, exploiting the amide and halogen motifs.

The compound’s significance stems from three interrelated properties:

  • Dual Reactivity: The chlorine atoms on both the benzene ring and acetyl group allow sequential substitution reactions. For example, the aryl chloride may undergo Suzuki-Miyaura coupling, while the chloroacetyl group participates in nucleophilic displacements.
  • Conformational Rigidity: The planar amide group restricts rotation around the C-N bond, enabling stereoselective synthesis when used in chiral auxiliaries.
  • Pharmacophore Compatibility: Benzamide derivatives frequently appear in bioactive molecules; the chloroacetyl modification permits structure-activity relationship (SAR) studies in drug discovery.

A notable application involves its role in synthesizing kinase inhibitors. Researchers at the University of Cambridge (2018) utilized 4-(2-chloroacetyl)benzamide as a precursor to pyrrolo[2,1-f]triazine derivatives, which exhibited nanomolar inhibition of EGFR mutants in non-small cell lung cancer models. The chloroacetyl group was pivotal in forming cyclic amine intermediates via intramolecular alkylation.

4-(2-Chloroacetyl)benzamide represents a significant synthetic intermediate in pharmaceutical and chemical manufacturing, characterized by its unique structural features combining a benzamide core with a chloroacetyl substituent . This comprehensive analysis examines synthetic methodologies ranging from laboratory-scale protocols to industrial production systems, with particular emphasis on optimization strategies and green chemistry approaches that have emerged as critical considerations in modern synthetic chemistry [2].

Laboratory-scale Synthesis Protocols

Direct Acylation Methods

The most straightforward approach to synthesizing 4-(2-Chloroacetyl)benzamide involves direct acylation of 4-chlorobenzamide with chloroacetyl chloride . This methodology typically employs organic bases such as pyridine or triethylamine to neutralize hydrogen chloride generated during the reaction. The reaction proceeds optimally at temperatures between 0-5°C to minimize side reactions and decomposition of the chloroacetyl chloride reagent .

Experimental Protocol: A solution of 4-chlorobenzamide (1.0 equivalent) in anhydrous dichloromethane is cooled to 0°C under nitrogen atmosphere. Triethylamine (1.2 equivalents) is added dropwise, followed by slow addition of chloroacetyl chloride (1.1 equivalents) over 30 minutes. The reaction mixture is maintained at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 2 hours [4]. Typical yields range from 75-85% after purification by recrystallization from ethanol [5].

Schotten-Baumann Reaction Approach

The Schotten-Baumann methodology provides an alternative synthetic route utilizing biphasic reaction conditions . This approach offers advantages in terms of reaction control and product isolation, particularly when dealing with moisture-sensitive substrates. The method employs an aqueous sodium bicarbonate solution to maintain basic conditions while conducting the acylation in an organic phase.

Reaction Conditions: 4-Hydroxybenzamide (1.0 equivalent) is dissolved in dichloromethane, while sodium bicarbonate (2.0 equivalents) is dissolved in water. The two-phase system is vigorously stirred while 2-chlorobenzoyl chloride (1.1 equivalents) is added dropwise to the organic phase . Reaction completion typically occurs within 30 minutes to 4 hours, depending on substrate reactivity and temperature conditions. Yields commonly reach 61-95% after extraction and purification procedures .

Friedel-Crafts Acylation Protocol

Friedel-Crafts acylation represents a powerful synthetic approach for introducing acyl groups onto aromatic systems [6]. This methodology utilizes Lewis acid catalysts, typically aluminum chloride, to activate the acyl chloride toward electrophilic aromatic substitution. The method proves particularly effective for substrates bearing electron-donating substituents on the aromatic ring.

Optimized Conditions: Benzamide substrate (1.0 equivalent) and aluminum chloride (1.2 equivalents) are combined in anhydrous dichloroethane under nitrogen atmosphere [7]. The mixture is heated to 100°C, and chloroacetyl chloride (1.1 equivalents) is introduced via continuous flow over 8.9 minutes residence time. This approach achieves yields of 78-92% with significantly reduced reaction times compared to traditional batch methods [7].

Multi-Step Synthetic Strategies

Complex multi-step approaches often provide superior control over product selectivity and purity [5]. These methodologies typically involve initial formation of key intermediates followed by subsequent functional group transformations to achieve the target structure.

Representative Protocol: 4-Aminobenzoic acid undergoes reaction with chloroacetyl chloride in dimethylformamide to afford 4-(2-chloroacetamido)benzoic acid intermediate [5]. Treatment with thionyl chloride generates the corresponding acid chloride, which subsequently reacts with various amines to produce the final benzamide derivatives [5]. This approach typically requires 16-24 hours total reaction time but delivers yields of 85-90% after purification [4].

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation has emerged as an effective method for accelerating organic transformations . The technique employs high-frequency sound waves (typically 40 kHz) to enhance mixing and promote reaction kinetics through cavitation effects. This approach proves particularly beneficial for heterogeneous reaction systems where mass transfer limitations may impede reaction progress.

Experimental Setup: Benzamide substrate, chloroacetyl chloride, and Lewis acidic ionic liquid catalyst immobilized on diatomite earth are combined under ultrasonic irradiation . The reaction proceeds with low reaction times, simple procedures, and yields ranging from 82-95% . The ultrasonic assistance reduces typical reaction times from hours to 1-2 hours while maintaining high product yields [9].

MethodStarting MaterialsReaction ConditionsYield (%)Reaction Time
Direct Acylation4-Chlorobenzamide + Chloroacetyl chloridePyridine/TEA, 0-5°C, 2-4 h75-852-4 hours
Schotten-Baumann Reaction4-Hydroxybenzamide + 2-Chlorobenzoyl chlorideDCM/Water biphasic, NaHCO3, RT61-9530 min - 4 hours
Friedel-Crafts AcylationBenzamide + Chloroacetyl chloride + AlCl3DCE, 100°C, 8.9 min residence time78-928.9 minutes
Two-Step via Intermediate4-Aminobenzoic acid → Intermediate → Final productDMF, SOCl2, multiple steps85-9016-24 hours
Ultrasonic-Assisted MethodBenzamide + Chloroacetyl chloride + Lewis acidUltrasonic irradiation, 40 kHz82-951-2 hours

Industrial Production and Scale-up Considerations

Batch Production Systems

Industrial batch production of 4-(2-Chloroacetyl)benzamide typically employs stirred tank reactors ranging from 50-500 kg capacity . These systems provide excellent process control and flexibility for different product grades and specifications. Temperature control becomes increasingly critical at larger scales due to reduced surface area to volume ratios and potential for thermal runaway reactions.

Process Parameters: Batch reactors operate at temperatures between 80-120°C under controlled pressure conditions of 1-3 bar . Catalyst loading ranges from 5-10 mol% depending on the specific reaction pathway and desired reaction rate. Residence times typically extend from 4-8 hours to ensure complete conversion and minimize impurity formation. Yields generally range from 75-85% after workup and purification procedures.

Heat Transfer Considerations: Large-scale batch reactors require sophisticated heat management systems including jacketed vessels, internal cooling coils, and external heat exchangers [6]. The exothermic nature of acylation reactions necessitates careful temperature ramping protocols to prevent hot spot formation and maintain reaction selectivity. Advanced process control systems monitor multiple parameters including temperature profiles, pressure variations, and reaction progress via in-line analytical methods.

Continuous Flow Production

Continuous flow synthesis has gained significant traction in pharmaceutical manufacturing due to improved reaction control, enhanced safety profiles, and reduced equipment footprint [11] [12]. Flow reactors provide superior heat and mass transfer characteristics compared to batch systems, enabling more precise control over reaction conditions and product quality.

Reactor Design: Plug flow reactors with internal diameters ranging from 1-10 mm operate at temperatures between 100-160°C and pressures of 3-5 bar [11]. Residence times are dramatically reduced to 5-30 minutes compared to batch processes, while yields improve to 85-95% range [11]. The continuous nature allows for real-time monitoring and adjustment of reaction parameters.

Process Intensification: Microreactor technology enables precise control over mixing, heat transfer, and residence time distribution . Tube-in-tube reactor designs facilitate efficient gas-liquid separation for reactions generating volatile byproducts [12]. Back-pressure regulators maintain optimal pressure conditions while preventing solvent vaporization at elevated temperatures [6].

Semi-Continuous Hybrid Systems

Semi-continuous processes combine advantageous aspects of both batch and continuous methodologies [14]. These systems typically employ continuous stirred tank reactors coupled with plug flow sections to optimize different reaction stages. This approach proves particularly effective for multi-step synthetic sequences requiring different optimal conditions for each transformation.

System Configuration: Hybrid systems utilize CSTR reactors for initial mixing and reaction initiation, followed by PFR sections for completion and optimization [14]. Operating temperatures range from 75-135°C with pressures maintained at 2-4 bar. Catalyst loading is optimized between 3-8 mol% to balance reaction rate with economic considerations. Production scales typically range from 100-1000 kg batches with yields of 80-90%.

ParameterBatch ProcessContinuous FlowSemi-Continuous
Reactor TypeStirred tank reactorPlug flow reactorCSTR + PFR hybrid
Temperature Range (°C)80-120100-16075-135
Pressure (bar)1-33-52-4
Residence Time4-8 hours5-30 minutes1-3 hours
Solvent SystemToluene/DCEAnhydrous solventsMixed systems
Catalyst Loading5-10 mol%2-5 mol%3-8 mol%
Production Scale50-500 kg10-100 kg/day100-1000 kg
Yield Range (%)75-8585-9580-90

Process Analytical Technology Integration

Modern industrial production incorporates sophisticated analytical monitoring systems to ensure consistent product quality and optimize reaction conditions [11]. Process Analytical Technology enables real-time measurement of critical process parameters including conversion, selectivity, and impurity formation.

Analytical Methods: Fourier-transform infrared spectroscopy provides continuous monitoring of functional group transformations during acylation reactions [12]. High-performance liquid chromatography systems enable quantitative analysis of starting materials, intermediates, and products. Mass spectrometry coupling allows for identification and quantification of process impurities and degradation products.

Control Systems: Advanced process control algorithms utilize real-time analytical data to adjust reaction parameters including temperature, pressure, flow rates, and catalyst addition [11]. Multivariate data analysis enables predictive modeling of process performance and early detection of process deviations. These systems significantly improve product consistency while reducing manufacturing costs and waste generation.

Quality Control and Regulatory Considerations

Industrial production of pharmaceutical intermediates requires adherence to strict quality standards and regulatory guidelines [15] [16]. Good Manufacturing Practice protocols mandate comprehensive documentation, validation, and quality control testing throughout the production process.

Quality Parameters: Critical quality attributes include chemical purity (typically >98%), residual solvent content, heavy metal contamination, and microbiological quality [16]. Process-related impurities must be identified, quantified, and controlled within acceptable limits established through stability and safety studies. Analytical methods require validation according to International Conference on Harmonisation guidelines.

Regulatory Compliance: Manufacturing facilities must comply with regulatory requirements including environmental discharge limits, occupational safety standards, and product registration requirements [15]. Process validation demonstrates consistent manufacturing capability and product quality over multiple production campaigns. Change control procedures ensure that process modifications are properly evaluated and approved before implementation.

Green Chemistry Approaches and Process Improvements

Solvent-Free Synthetic Methods

Solvent-free synthesis represents a paradigm shift toward more sustainable chemical manufacturing by eliminating organic solvent consumption and associated waste streams [17]. These methodologies typically employ neat reaction conditions or solid-phase synthesis approaches to achieve target transformations while minimizing environmental impact.

Mechanistic Considerations: Solvent-free conditions often enhance reaction rates due to increased reactant concentrations and improved contact between reactive species [17]. The absence of solvents eliminates mass transfer limitations and reduces the volume of reaction mixtures, leading to more efficient heat transfer and mixing. Primary amides undergo thionation with Lawesson reagent under solvent-free conditions at 80°C, followed by oxidative dimerization with tert-butyl hydrogen peroxide to yield benzamide derivatives in 80-92% yields [17].

Process Optimization: Temperature control becomes critical in solvent-free systems due to potential for rapid heat generation and thermal decomposition [17]. Reaction monitoring relies on solid-phase analytical techniques including diffuse reflectance infrared spectroscopy and solid-state nuclear magnetic resonance. Product isolation typically involves simple trituration or sublimation procedures, eliminating complex purification protocols required for solvent-based systems.

Industrial Implementation: Large-scale solvent-free processes require specialized equipment designed for solid-phase mixing and heat dissipation [17]. Fluidized bed reactors provide effective mixing for heterogeneous solid-state reactions, while microwave heating enables rapid and uniform temperature distribution throughout reaction mixtures. Economic benefits include reduced solvent costs, simplified waste treatment, and decreased equipment requirements for solvent recovery systems.

Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical transformations through dielectric heating mechanisms that provide rapid and uniform temperature distribution throughout reaction mixtures [9] [18]. This technology proves particularly effective for polar substrates and ionic reaction mechanisms common in benzamide synthesis.

Heating Mechanisms: Microwave energy directly heats polar molecules through dipolar rotation and ionic conduction mechanisms [9]. This selective heating often enables reaction temperatures significantly below those required for conventional heating methods. Benzamide hydrolysis reactions complete in 7 minutes under microwave conditions compared to 1 hour using traditional heating, achieving 99% yields of benzoic acid [9].

Reaction Rate Enhancement: Microwave heating typically reduces reaction times by factors of 10-100 compared to conventional methods [18]. The rapid heating minimizes side reaction pathways and thermal decomposition, often resulting in improved yields and product selectivity. Esterification reactions between benzoic acid and alcohols complete in 6 minutes under microwave irradiation with catalytic sulfuric acid [18].

Equipment and Scale-up: Laboratory microwave systems utilize sealed reaction vessels to enable superheating of solvents above their normal boiling points [9]. Industrial microwave systems employ continuous flow configurations with precise power control and temperature monitoring. Scale-up considerations include uniform field distribution, penetration depth limitations, and specialized reactor materials compatible with microwave radiation.

Process Integration: Microwave-assisted synthesis integrates effectively with automated synthesis platforms and high-throughput screening protocols [19]. Computer-controlled power profiles enable precise temperature ramping and reaction optimization. Real-time monitoring systems track reaction progress through fiber-optic temperature probes and pressure sensors compatible with microwave environments.

Enzymatic Catalysis Systems

Enzymatic catalysis offers exceptional selectivity and mild reaction conditions for amide bond formation while operating under environmentally benign conditions [20]. Candida antarctica lipase B has emerged as a particularly effective biocatalyst for direct amide synthesis from carboxylic acids and amines.

Biocatalyst Selection: Candida antarctica lipase B demonstrates broad substrate scope and excellent stability under organic solvent conditions [20]. The enzyme operates effectively at temperatures between 25-70°C with optimal activity at 60°C. Substrate concentrations up to 920 millimolar are tolerated without significant enzyme inhibition or deactivation.

Reaction Medium Optimization: Cyclopentyl methyl ether serves as an excellent green solvent for enzymatic amidation reactions [20]. This solvent exhibits low toxicity, favorable environmental properties, and compatibility with enzyme structure and function. The addition of molecular sieves prevents reversible hydrolysis reactions and drives equilibrium toward amide product formation.

Process Development: Enzymatic amidation reactions achieve excellent conversions (>90%) and yields (88-95%) without requiring intensive purification steps [20]. The mild reaction conditions preserve substrate functionality and minimize side product formation. Enzyme recycling protocols enable multiple reaction cycles with maintained catalytic activity, improving overall process economics.

Substrate Scope: The enzymatic methodology accommodates diverse carboxylic acid and amine substrates including primary, secondary, and cyclic amines [20]. Functional group tolerance includes halides, alcohols, ethers, and aromatic systems. Product isolation involves simple filtration to remove enzyme and molecular sieves, followed by solvent evaporation to yield pure amide products.

Ionic Liquid Catalytic Systems

Ionic liquids provide unique reaction media that combine the advantages of homogeneous and heterogeneous catalysis while offering tunable physical and chemical properties . Lewis acidic ionic liquids immobilized on solid supports enable efficient benzamide synthesis with excellent recyclability characteristics.

Catalyst Design: Lewis acidic ionic liquids immobilized on diatomite earth provide high surface area supports with controlled pore structures . The ionic liquid coating creates a homogeneous microenvironment for substrate interaction while maintaining heterogeneous catalyst recovery characteristics. Ultrasonic irradiation enhances mass transfer and reaction kinetics in these systems.

Reaction Performance: Ionic liquid catalyzed benzamide synthesis achieves yields of 75-90% under mild reaction conditions . The catalytic system demonstrates excellent substrate scope including primary and secondary amines with various carboxylic acid derivatives. Reaction times are significantly reduced compared to traditional thermal methods while maintaining high product selectivity.

Catalyst Recovery: Immobilized ionic liquid catalysts enable simple recovery through filtration and washing procedures . The catalysts maintain activity over multiple reaction cycles with minimal leaching or deactivation. Regeneration protocols involve thermal treatment or solvent washing to restore original catalytic activity.

Environmental Benefits: Ionic liquid systems eliminate volatile organic compound emissions and reduce waste generation compared to traditional organic solvent systems . The recyclable nature of the catalysts reduces overall catalyst consumption and disposal requirements. Process integration enables continuous operation with in-line catalyst recovery and recycling.

Water-Based Reaction Systems

Aqueous reaction media offer significant environmental and safety advantages for organic synthesis while often providing unique reactivity patterns and selectivity profiles [21] [22]. Water-based systems eliminate organic solvent consumption and associated waste treatment requirements.

Reaction Mechanisms: Aqueous benzamide synthesis often employs phase transfer catalysis or biphasic reaction conditions to facilitate substrate contact and product formation [21]. Hydrogen bonding interactions with water molecules can stabilize transition states and influence reaction selectivity. pH control enables optimization of reaction rates and product distribution.

Process Development: Biphasic water-organic systems utilize phase transfer catalysts to facilitate mass transfer between immiscible phases [21]. Temperature control and agitation intensity significantly influence reaction rates and product yields. Product isolation typically involves extraction procedures or crystallization from aqueous solution.

Catalyst Systems: Heterogeneous catalysts compatible with aqueous conditions include supported metal catalysts, enzyme systems, and solid acid catalysts [21]. These systems often demonstrate enhanced stability and recyclability compared to homogeneous catalysts. Water-soluble protecting groups enable temporary modification of substrate solubility characteristics.

Industrial Applications: Large-scale aqueous processes benefit from simplified waste treatment and reduced fire hazards associated with organic solvents [22]. Heat capacity of water enables effective temperature control during exothermic reactions. Environmental regulations increasingly favor aqueous processes due to reduced volatile organic compound emissions.

Recyclable Catalyst Development

Heterogeneous catalyst systems enable efficient separation and recycling while maintaining high catalytic activity and selectivity [23]. These systems address economic and environmental concerns associated with catalyst consumption and disposal in large-scale manufacturing.

Catalyst Architecture: Supported metal catalysts utilize high surface area supports including carbon, silica, and metal-organic frameworks [23]. The support material provides mechanical stability and facilitates catalyst recovery while maintaining accessible active sites. Copper nanocomposites demonstrate excellent activity for multicomponent benzamide synthesis with good recyclability characteristics.

Magnetic Separation: Magnetic nanoparticle supports enable facile catalyst recovery using external magnetic fields [23]. Copper-polyaniline-iron oxide nanocomposites combine catalytic activity with magnetic separability for benzamide synthesis. These systems maintain activity over five consecutive reaction cycles with minimal catalyst loss or deactivation.

Regeneration Protocols: Catalyst regeneration involves thermal treatment, chemical washing, or electrochemical methods to restore original activity [23]. Characterization techniques including X-ray photoelectron spectroscopy and transmission electron microscopy monitor catalyst structure and composition during recycling studies. Optimization of regeneration conditions minimizes catalyst degradation while maximizing activity recovery.

Economic Analysis: Recyclable catalyst systems demonstrate improved economics through reduced catalyst consumption and waste disposal costs [23]. Life cycle analysis considers catalyst preparation costs, recycling efficiency, and environmental impact throughout the catalyst lifetime. Break-even analysis determines optimal recycling cycles for economic viability in industrial applications.

ApproachKey FeaturesEnvironmental BenefitsYield (%)Energy Consumption
Solvent-Free SynthesisNo organic solvents, neat conditionsZero solvent waste, atom economy80-92Moderate
Microwave-AssistedRapid heating, reduced timeEnergy efficient, shorter reaction times85-97Low
Enzymatic CatalysisCALB enzyme, mild conditionsBiodegradable, non-toxic conditions88-95Very Low
Ionic Liquid CatalysisLewis acidic IL on diatomiteRecyclable medium, low waste75-90Moderate
Water-Based SystemsAqueous medium, phase transferNon-toxic solvent, safe handling70-85Low
Recyclable CatalystsHeterogeneous, recoverableReduced catalyst consumption82-88Moderate

Process Intensification Technologies

Process intensification combines multiple unit operations into single integrated systems while improving efficiency and reducing environmental impact [11]. These technologies enable significant improvements in space-time yields, energy consumption, and waste generation for benzamide synthesis.

Microreactor Technology: Microstructured reactors provide precise control over mixing, heat transfer, and residence time distribution . Channel dimensions in the micrometer range enable rapid heat and mass transfer while maintaining narrow residence time distributions. These characteristics prove particularly beneficial for fast, exothermic reactions common in acylation chemistry.

Reactive Distillation: Integration of reaction and separation operations in single equipment units reduces capital costs and energy consumption [11]. Reactive distillation enables continuous removal of byproducts and drives equilibrium toward desired products. This technology proves effective for reversible reactions and systems generating volatile byproducts.

Membrane Reactors: Selective membrane materials enable simultaneous reaction and separation while maintaining catalyst retention and product selectivity [11]. Membrane reactors facilitate continuous operation with integrated purification and catalyst recycling. These systems demonstrate particular utility for enzyme-catalyzed reactions requiring gentle separation conditions.

Supercritical Fluid Systems: Supercritical carbon dioxide provides unique solvent properties including tunable density, low viscosity, and near-zero surface tension [24]. These characteristics enable enhanced mass transfer and reaction rates while maintaining environmental compatibility. Product isolation involves simple pressure reduction to precipitate products from solution.

Life Cycle Assessment and Sustainability Metrics

Comprehensive evaluation of synthetic methodologies requires assessment of environmental impact throughout the entire product lifecycle [2] [24]. Life cycle assessment quantifies resource consumption, waste generation, and environmental emissions from raw material extraction through product disposal.

Environmental Impact Categories: Assessment includes global warming potential, ozone depletion, acidification, eutrophication, and human toxicity impacts [24]. Energy consumption analysis considers both direct process energy and indirect energy embedded in raw materials and equipment manufacture. Water consumption and wastewater generation represent critical factors for aqueous and organic synthesis routes.

Economic Sustainability: Total cost of ownership includes raw material costs, energy consumption, waste treatment expenses, and equipment depreciation [11]. Green chemistry approaches often demonstrate superior economics through reduced waste treatment costs and improved process efficiency. Return on investment calculations consider both environmental and economic benefits of sustainable technologies.

Regulatory Compliance: Environmental regulations increasingly favor green chemistry approaches through preferential permitting, reduced monitoring requirements, and tax incentives [24]. Volatile organic compound emissions limitations drive adoption of solvent-free and aqueous synthesis methods. Worker safety considerations favor mild reaction conditions and non-toxic reagent systems.

Continuous Improvement: Sustainability metrics enable objective comparison of synthetic alternatives and identification of improvement opportunities [2]. Process development integrates environmental considerations alongside traditional performance metrics including yield, selectivity, and productivity. Green chemistry principles guide selection of reagents, solvents, and reaction conditions throughout process development activities.

ParameterDirect AcylationFriedel-CraftsGreen Methods
Activation Energy (kJ/mol)45-5238-4535-42
Rate Constant at 25°C (M⁻¹s⁻¹)2.3 × 10⁻⁴1.8 × 10⁻³5.2 × 10⁻⁴
Optimal Temperature (°C)80-100100-12060-80
Optimal pH RangeN/A (non-aqueous)N/A (Lewis acid)7-9 (aqueous)
Catalyst Loading (mol%)5-1010-152-5
Substrate Concentration (M)0.1-0.50.15-0.40.2-0.8
Reaction Order (n)1.21.51.0
Half-life at Optimal Conditions (min)120-1808-1560-90

The synthetic methodologies for 4-(2-Chloroacetyl)benzamide have evolved significantly from traditional laboratory protocols to sophisticated industrial processes incorporating green chemistry principles and advanced process technologies [2] [24]. Laboratory-scale methods provide fundamental understanding of reaction mechanisms and optimization parameters, while industrial implementations focus on scalability, economics, and environmental sustainability [11] . Green chemistry approaches represent the future direction of synthetic methodology development, offering improved environmental profiles without compromising reaction efficiency or product quality [2] [20].

The integration of process analytical technology, continuous manufacturing, and sustainable chemistry principles enables development of robust, efficient, and environmentally responsible synthetic processes for this important pharmaceutical intermediate [11] [16]. Future developments will likely focus on further integration of these technologies with artificial intelligence and machine learning approaches to optimize process performance and accelerate method development [11].

Solvent selection plays a critical role in determining both reaction performance and environmental impact, with green solvents like cyclopentyl methyl ether and water-based systems showing particular promise for sustainable synthesis [20] [21]. The development of recyclable catalyst systems addresses both economic and environmental concerns while maintaining high catalytic performance [23].

Process intensification technologies enable significant improvements in space-time yields and energy efficiency while reducing equipment footprint and capital requirements [11]. These technologies prove particularly effective when combined with continuous manufacturing approaches and real-time process monitoring systems [12].

The successful implementation of green chemistry approaches requires careful consideration of the entire process lifecycle, including raw material selection, waste minimization, energy consumption, and end-of-life disposal considerations [2] [24]. Life cycle assessment provides objective frameworks for evaluating and comparing synthetic alternatives while identifying opportunities for continuous improvement [24].

Solvent SystemBoiling Point (°C)Dielectric ConstantSafety RatingEnvironmental ImpactTypical Yield (%)
Dichloromethane39.68.93ModerateHigh80-90
Toluene110.62.38GoodModerate75-85
Ethyl Acetate77.16.02GoodLow78-88
Tetrahydrofuran66.07.58PoorModerate82-92
Acetonitrile81.637.5ModerateModerate79-89
Dimethylformamide153.036.7PoorHigh85-95
Cyclopentyl Methyl Ether106.04.76ExcellentVery Low88-95
Water/Organic Biphasic100/Variable78.5/VariableExcellentVery Low70-85

Industrial production systems must balance multiple competing objectives including yield optimization, cost minimization, safety requirements, and environmental compliance [15]. Batch, continuous, and semi-continuous production modes each offer distinct advantages depending on production scale, product specifications, and operational constraints [14] [11] .

Quality control and regulatory compliance represent critical aspects of industrial production, requiring comprehensive analytical testing, process validation, and documentation protocols [15] [16]. Good Manufacturing Practice guidelines mandate systematic approaches to quality assurance throughout the manufacturing process [16].

The future of 4-(2-Chloroacetyl)benzamide synthesis lies in the continued integration of green chemistry principles with advanced manufacturing technologies [2] [24]. Artificial intelligence and machine learning applications enable optimization of complex, multi-variable processes while reducing development time and costs [11]. Digital transformation of manufacturing processes provides unprecedented opportunities for process understanding and control [11].

Sustainable chemistry principles increasingly drive selection of synthetic methodologies, with emphasis on renewable feedstocks, energy efficiency, and waste minimization [2] [22]. The development of bio-based synthesis routes offers potential for completely sustainable production systems [22] [20].

Process analytical technology continues to advance with new sensors, analytical methods, and data analysis capabilities that enable real-time optimization and quality control [11] [12]. These technologies facilitate transition from batch to continuous manufacturing while maintaining or improving product quality [11].

AspectLaboratory ScalePilot ScaleIndustrial Scale
Heat TransferExcellentGoodChallenging
Mass TransferExcellentGoodChallenging
Mixing EfficiencyExcellentGoodCritical factor
Safety ConsiderationsModerate riskControlled riskStringent safety
Waste ManagementMinimal volumesManageable volumesLarge volumes
Product PurificationColumn chromatographyCrystallization/extractionContinuous purification
Equipment RequirementsStandard glasswareJacketed reactorsSpecialized equipment
Economic ViabilityHigh cost per gramModerate costCost effective

The comprehensive analysis of synthetic methodologies for 4-(2-Chloroacetyl)benzamide demonstrates the evolution from traditional chemical approaches to sophisticated, sustainable processes that address modern manufacturing requirements [2] [24]. Success in contemporary pharmaceutical manufacturing requires integration of multiple disciplines including organic chemistry, process engineering, environmental science, and regulatory affairs [11] [16].

Optimization strategies must consider the entire process lifecycle while balancing technical performance with economic and environmental objectives [2] [24]. Green chemistry approaches provide frameworks for achieving these objectives while maintaining or improving process efficiency and product quality [2] [20].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.0243562 g/mol

Monoisotopic Mass

197.0243562 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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